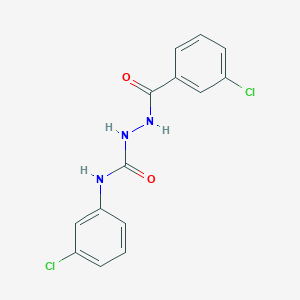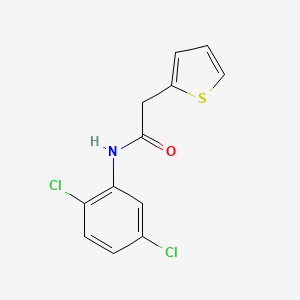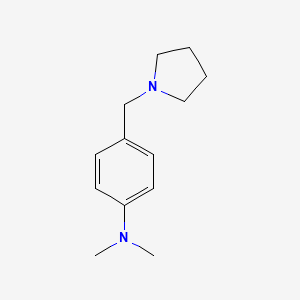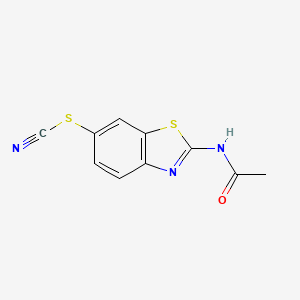![molecular formula C13H20BrNO3 B5837632 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, also known as BPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BPA is a phenolic compound that contains both a bromine and a methoxy group, which makes it a useful tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a tool for studying the role of tyrosine kinases in cancer cells, and as a modulator of G protein-coupled receptor signaling. This compound has also been used as a substrate for studying the metabolism of drugs by cytochrome P450 enzymes.
Wirkmechanismus
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol is thought to act as a competitive inhibitor of protein tyrosine phosphatases, which play a key role in regulating cellular signaling pathways. By inhibiting these enzymes, this compound can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular calcium signaling. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization of protein-protein interactions in live cells. Another advantage is its ability to modulate cellular signaling pathways, which can provide insights into the underlying mechanisms of various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol, including the development of new fluorescent probes based on this compound, the identification of new targets for this compound inhibition, and the investigation of the potential therapeutic applications of this compound in diseases such as cancer and inflammation. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound and to determine the optimal concentrations for its use in lab experiments.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. Its ability to act as a fluorescent probe and modulate cellular signaling pathways has made it a valuable tool for studying various biological processes. Future research on this compound has the potential to yield important insights into the underlying mechanisms of disease and to identify new therapeutic targets.
Synthesemethoden
2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitrophenol with propylene oxide and then reduction with sodium borohydride. The resulting compound is then reacted with N-(2-hydroxyethyl)propylamine to yield this compound.
Eigenschaften
IUPAC Name |
2-bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,16-17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWMCOEVEGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)

![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)


![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)

![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
